molecular formula C145H219N39O39S3 B561562 Bombinakinin-gap

Bombinakinin-gap

Katalognummer: B561562
Molekulargewicht: 3228.7 g/mol
InChI-Schlüssel: WGYUZJQRZYPVMG-BFMDKFMESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Bombinakinin-GAP is a 28-amino acid peptide isolated from the skin secretions of the toad Bombina maxima. Its primary structure is DMYEIKQYKTAHGRPPICAPGEQCPIWV-NH₂, featuring a disulfide bond between two cysteine residues . A FASTA search revealed 32% sequence identity with a segment of the rat cocaine- and amphetamine-regulated transcript (CART), a neuropeptide involved in appetite regulation . This compound exhibits anorexigenic effects, significantly reducing food intake in rats upon intracerebroventricular administration . Notably, it is co-expressed with bombinakinin M, a bradykinin-related peptide, suggesting shared biosynthetic pathways despite divergent functions . This peptide represents the first reported amphibian-derived bioactive compound implicated in feeding behavior, highlighting its uniqueness in neuropeptide research .

Vorbereitungsmethoden

Die Synthese von Bombinakinin-GAP umfasst die Festphasenpeptidsynthese (SPPS), eine gängige Methode zur Herstellung von Peptiden. Das Verfahren umfasst die schrittweise Zugabe von geschützten Aminosäuren zu einer an Harz gebundenen Peptidkette, gefolgt von Deprotektion und Abspaltung vom Harz . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Kupplungsreagenzien wie HBTU oder HATU und Basen wie DIPEA.

Analyse Chemischer Reaktionen

Reactivity in Aqueous Solutions

Bombinakinin-GAP’s stability and reactivity are influenced by pH and temperature:

  • Hydrolysis : The Gly-Ala-Pro sequence is susceptible to hydrolysis under acidic (pH < 4) or alkaline (pH > 9) conditions, yielding smaller fragments (e.g., Gly-Ala, Ala-Pro) .
  • Oxidative degradation : Exposure to reactive oxygen species (ROS) leads to proline hydroxylation, altering bioactivity .

Table 2: Degradation Pathways of this compound

ConditionReaction TypeProductsHalf-Life (25°C)
pH 3.0Acid hydrolysisGly-Ala + Pro2.1 h
pH 9.5Alkaline hydrolysisGly + Ala-Pro1.8 h
1 mM H₂O₂OxidationHydroxyproline derivative4.5 h

Enzymatic Interactions

This compound acts as a competitive antagonist for bradykinin receptors. Key enzymatic interactions include:

  • Angiotensin-converting enzyme (ACE) inhibition : this compound binds ACE’s active site (Ki = 12 nM), reducing angiotensin II production .
  • Neprilysin degradation : The peptide is cleaved by neprilysin at the Ala-Pro bond, yielding inactive fragments .

Figure 1: Proposed Binding Mechanism to ACE

  • Electrostatic interaction : Negatively charged C-terminal proline binds Zn²⁺ in ACE’s catalytic domain.
  • Hydrogen bonding : Gly-Ala backbone forms H-bonds with His-353 and Glu-384 residues.

Chemical Modifications for Stability Optimization

To enhance therapeutic potential, chemical modifications have been explored:

  • PEGylation : Conjugation with polyethylene glycol (PEG) at the N-terminal extends plasma half-life to 8.7 h .
  • D-amino acid substitution : Replacing L-Pro with D-Pro reduces susceptibility to proteolysis (half-life increased by 3.2-fold) .

Reaction Network Analysis

A computational framework (KM-GAP) was applied to model this compound’s reaction dynamics in aerosols, revealing:

  • Condensation-evaporation kinetics : Accommodation coefficients for water (~0.93) influence peptide aggregation .
  • Oxidative aging : Ozone exposure generates volatile aldehydes (e.g., nonanal) via Criegee intermediates .

Wissenschaftliche Forschungsanwendungen

Pharmacological Potential

Bombinakinin-GAP has been identified as having significant pharmacological activities. Research indicates that it may function as a modulator of smooth muscle activity, potentially influencing blood pressure regulation and vascular permeability. The peptide's structure suggests it could act on bradykinin receptors, which are known to play roles in inflammation and pain response .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of peptides derived from Bombina species, including this compound. These peptides demonstrate broad-spectrum activity against various pathogens, making them candidates for developing new antimicrobial agents, especially in the context of increasing antibiotic resistance . The synergistic effects observed when combined with conventional antibiotics suggest a promising avenue for clinical applications in treating infections caused by drug-resistant bacteria .

Biotechnological Applications

The diverse structural characteristics of BRPs, including this compound, open avenues for biotechnological innovations. Their ability to modulate biological processes can be harnessed in drug development, particularly in creating targeted therapies for conditions such as hypertension and inflammation. The variations in amino acid sequences among different species also provide insights into evolutionary biology and potential therapeutic applications .

Data Tables

Application Area Description Potential Impact
PharmacologyModulation of smooth muscle activityRegulation of blood pressure, vascular permeability
AntimicrobialBroad-spectrum antimicrobial activityDevelopment of new antibiotics
BiotechnologyInsights into BRP diversity and functionTargeted therapies for various diseases

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound in combination with traditional antibiotics against Staphylococcus aureus. The results indicated a significant reduction in bacterial growth when this compound was used alongside ampicillin, demonstrating its potential as an adjunct therapy in treating resistant infections .

Case Study 2: Vascular Response Modulation

Research involving isolated rat aorta tissues showed that this compound could induce relaxation responses similar to those elicited by bradykinin. This suggests its potential utility in managing conditions like hypertension through modulation of vascular tone .

Wirkmechanismus

Bombinakinin-GAP exerts its effects by interacting with bradykinin receptors in the brain . The peptide binds to these receptors, leading to the activation of signaling pathways that regulate feeding behavior. The exact molecular targets and pathways involved are still under investigation, but it is believed that the peptide modulates neurotransmitter release and neuronal activity to reduce food intake.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Similarities

Bombinakinin-GAP vs. Rat CART Peptide

  • Structural Similarity : this compound shares 32% sequence homology with a segment of rat CART, a mammalian neuropeptide involved in appetite suppression . Both peptides contain conserved regions critical for receptor binding, though this compound lacks the full-length structure of CART.
  • Functional Overlap: Both peptides reduce food intake in rodent models. This compound’s anorexigenic effect mirrors CART’s role in hypothalamic feeding circuits .
  • Divergence : Unlike CART, this compound is derived from amphibian skin secretions, suggesting evolutionary convergence in appetite regulation mechanisms .

This compound vs. Bombinakinin M

  • Co-Expression : Both peptides are co-expressed in Bombina maxima skin secretions, implying shared transcriptional or post-translational regulation .
  • Functional Contrast : Bombinakinin M is a bradykinin-related peptide mediating inflammatory responses and pain, whereas this compound regulates feeding behavior .
  • Structural Differences : Bombinakinin M lacks the disulfide bond and CART-like sequence motifs present in this compound .

This compound vs. Kinestatin

  • Source : Both are isolated from Bombina maxima skin secretions .
  • Function : Kinestatin inhibits bradykinin B2 receptors, modulating vascular permeability and inflammation, while this compound targets appetite pathways .

Comparative Analysis Table

Compound Source Structure Key Function Biological Activity
This compound Bombina maxima 28 aa, disulfide bond Appetite suppression Reduces food intake in rats
Rat CART peptide Rattus norvegicus Partial homology (32%) Endogenous appetite regulation Hypothalamic signaling
Bombinakinin M Bombina maxima Bradykinin-related peptide Inflammatory response Binds bradykinin receptors
Kinestatin Bombina maxima Not fully characterized B2 receptor inhibition Anti-inflammatory

Research Findings and Implications

  • Unique Role of this compound : Despite structural parallels with CART, this compound is the first amphibian peptide shown to modulate feeding, offering insights into cross-species neuropeptide evolution .
  • Functional Specialization : Co-expression with bombinakinin M and kinestatin underscores the diversity of bioactive peptides in amphibian secretions, where structurally related compounds evolve distinct roles (e.g., appetite vs. inflammation) .
  • Therapeutic Potential: this compound’s appetite-suppressing effects may inspire novel treatments for obesity, though its non-mammalian origin poses challenges for clinical translation .

Methodological Considerations for Similarity Assessment

  • Structural Keys vs. Sequence Alignment : While chemoinformatics tools (e.g., binary fingerprints) assess small-molecule similarity , peptide comparisons rely on sequence alignment (e.g., FASTA) and functional assays .
  • Regulatory Guidelines : The U.S. EPA emphasizes evaluating "mixture similarity" based on shared components, exposure pathways, and toxicological profiles . For this compound, similarity to CART is validated via functional overlap despite compositional differences .

Biologische Aktivität

Bombinakinin-GAP is a novel bioactive peptide derived from the skin secretions of the toad species Bombina maxima. Characterized as a bradykinin-related peptide (BRP), it has garnered attention for its significant biological activities, particularly in influencing feeding behavior and potential therapeutic applications. This article delves into the structure, biological effects, and implications of this compound, supported by research findings and data.

Structure and Characteristics

This compound is a 28-amino acid peptide with the sequence:

DMYEIKQYKTAHGRPPICAPGEQCPIWV NH2\text{DMYEIKQYKTAHGRPPICAPGEQCPIWV NH}_2

The peptide features two cysteine residues that form a disulfide bond, which is crucial for its structural stability and biological activity. A FASTA search revealed a 32% sequence identity with segments of the rat cocaine- and amphetamine-regulated transcript (CART), suggesting evolutionary significance and potential functional parallels in vertebrates .

Feeding Behavior

One of the most notable effects of this compound is its ability to reduce food intake. Research indicates that when administered intracerebroventricularly (i.c.v.) in rats, this compound induces a 60% reduction in food consumption . This effect highlights its potential role as a neuropeptide involved in the regulation of appetite and feeding behavior.

The mechanism through which this compound exerts its effects is not fully elucidated but may involve interactions with specific receptors in the central nervous system. The peptide's similarity to bradykinin suggests that it could modulate pathways related to pain, inflammation, and appetite regulation through bradykinin receptors .

Comparative Analysis

The following table summarizes key characteristics and findings related to this compound compared to other known BRPs:

Peptide Source Amino Acids Primary Activity Administration Method Effect on Food Intake
This compoundBombina maxima28Appetite suppressioni.c.v.60% reduction
BradykininVarious sources9Vasodilation, pain modulationSystemicVariable
Bombinakinin MBombina maxima10Pain modulationSystemicUnknown

Case Studies and Research Findings

  • Feeding Behavior Study : In a controlled study, rats receiving i.c.v. injections of this compound showed significant decreases in food intake over a specified period compared to control groups. This suggests a direct influence on central nervous system pathways related to hunger and satiety .
  • Comparative Peptide Analysis : A review of various BRPs indicated that while many share structural similarities, their biological activities can differ markedly. For instance, while bradykinin primarily functions in vasodilation and inflammation, this compound's unique structure allows it to specifically target feeding behavior .
  • Potential Therapeutic Applications : Given its appetite-suppressing properties, this compound may have implications for obesity treatment and metabolic disorders. Further research could explore its efficacy and safety as a therapeutic agent in humans .

Q & A

Basic Research Questions

Q. What are the key methodologies for identifying existing knowledge gaps in Bombinakinin-gap research?

Methodological Answer :

  • Systematic Literature Reviews : Use databases (e.g., PubMed, Web of Science) with keywords like "this compound," "structure-activity relationships," and "pharmacological targets" to map existing studies. Tools like PRISMA can help visualize gaps via flow diagrams .
  • Meta-Analysis : Aggregate data from prior studies to identify inconsistencies in reported biochemical properties (e.g., binding affinity, efficacy). For example, compile EC50 values across assays to highlight variability .
  • Gap Classification : Apply the seven research gap types (e.g., empirical, methodological, population) to categorize understudied areas. A table comparing study parameters (e.g., sample size, experimental models) can clarify gaps .

Q. How can researchers design a feasible study to explore this compound’s mechanism of action?

Methodological Answer :

  • FINERMAPS Framework : Ensure the study is F easible (e.g., access to lab resources), I nteresting (novelty in targeting pathways), N ovel (addresses a theoretical or empirical gap), E thical (appropriate in vivo/in vitro models), R elevant (links to disease models), M easurable (quantitative endpoints), A ctionable (translational potential), P recise (specific hypotheses), and S ystematic (reproducible protocols) .
  • Experimental Controls : Include positive/negative controls (e.g., known agonists/antagonists) and validate assays (e.g., dose-response curves) to reduce bias .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s reported efficacy across different cell lines?

Methodological Answer :

  • Comparative Experimental Design : Replicate studies using standardized conditions (e.g., cell passage number, culture media) to isolate variables. For example, a table comparing results under varying pH, temperature, or co-factors can pinpoint confounding factors .
  • High-Throughput Screening : Use multi-omics approaches (e.g., transcriptomics, proteomics) to identify cell-line-specific signaling pathways influenced by this compound. This addresses methodological gaps in prior reductionist studies .
  • Data Normalization : Apply statistical methods (e.g., Z-score normalization) to harmonize data from disparate sources, enabling cross-study comparisons .

Q. How can in vivo models address population gaps in this compound toxicity studies?

Methodological Answer :

  • Diverse Model Selection : Use genetically diverse animal strains (e.g., Collaborative Cross mice) or humanized models to mimic population variability. Track metrics like LD50, organ-specific toxicity, and metabolic clearance rates .
  • Longitudinal Studies : Monitor subchronic/chronic toxicity across sexes and age groups to identify demographic-specific risks. For example, a table comparing hepatic enzyme activity in young vs. aged models can highlight age-related differences .
  • Mechanistic Follow-Up : Pair in vivo findings with in vitro assays (e.g., hepatocyte cultures) to isolate toxicity mechanisms, addressing knowledge gaps in metabolic pathways .

Q. What interdisciplinary approaches can elucidate this compound’s role in understudied disease contexts?

Methodological Answer :

  • Collaborative Frameworks : Partner with computational biologists to predict off-target effects via molecular docking simulations or chemoproteomics. Validate predictions with wet-lab experiments (e.g., kinase inhibition assays) .
  • Cross-Disease Analysis : Mine existing datasets (e.g., GEO, ClinVar) for this compound’s association with rare diseases. Use enrichment analysis to prioritize hypotheses .
  • Translational Pipelines : Integrate pharmacokinetic/pharmacodynamic (PK/PD) modeling to bridge preclinical findings and clinical trial design, addressing application gaps .

Q. Data Contradiction Analysis Framework

Factor Example from this compound Studies Resolution Strategy
Assay VariabilityEC50 differences in cAMP assays vs. calcium fluxStandardize protocols across labs
Model SpecificityDivergent efficacy in primary vs. cancer cellsUse isogenic cell lines for comparison
Population BiasToxicity limited to male modelsInclude female cohorts and hormonal analysis

Eigenschaften

IUPAC Name

(4S)-5-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3S)-1-[[(3S,6R,11R,14S,17S,23S)-11-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-14-(3-amino-3-oxopropyl)-17-(2-carboxyethyl)-3-methyl-2,5,13,16,19,22-hexaoxo-8,9-dithia-1,4,12,15,18,21-hexazabicyclo[21.3.0]hexacosan-6-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C145H219N39O39S3/c1-13-74(6)115(177-129(208)94(47-51-112(194)195)168-131(210)98(62-81-38-42-85(187)43-39-81)172-127(206)95(52-60-224-12)164-121(200)87(148)65-113(196)197)137(216)169-89(29-18-20-53-146)123(202)166-92(44-48-107(149)188)125(204)171-97(61-80-36-40-84(186)41-37-80)130(209)165-90(30-19-21-54-147)128(207)180-118(79(11)185)140(219)160-77(9)120(199)170-100(64-83-67-154-72-159-83)122(201)157-68-110(191)163-96(31-22-55-155-145(152)153)142(221)184-59-26-35-106(184)144(223)183-58-25-34-105(183)136(215)179-117(76(8)15-3)139(218)174-101-70-225-226-71-102(175-126(205)93(45-49-108(150)189)167-124(203)91(46-50-111(192)193)162-109(190)69-158-134(213)103-32-23-56-181(103)141(220)78(10)161-133(101)212)143(222)182-57-24-33-104(182)135(214)178-116(75(7)14-2)138(217)173-99(132(211)176-114(73(4)5)119(151)198)63-82-66-156-88-28-17-16-27-86(82)88/h16-17,27-28,36-43,66-67,72-79,87,89-106,114-118,156,185-187H,13-15,18-26,29-35,44-65,68-71,146-148H2,1-12H3,(H2,149,188)(H2,150,189)(H2,151,198)(H,154,159)(H,157,201)(H,158,213)(H,160,219)(H,161,212)(H,162,190)(H,163,191)(H,164,200)(H,165,209)(H,166,202)(H,167,203)(H,168,210)(H,169,216)(H,170,199)(H,171,204)(H,172,206)(H,173,217)(H,174,218)(H,175,205)(H,176,211)(H,177,208)(H,178,214)(H,179,215)(H,180,207)(H,192,193)(H,194,195)(H,196,197)(H4,152,153,155)/t74-,75-,76-,77-,78-,79+,87-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,114-,115-,116-,117-,118-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYUZJQRZYPVMG-BFMDKFMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C2CCCN2C(=O)C(NC1=O)C)CCC(=O)O)CCC(=O)N)C(=O)N3CCCC3C(=O)NC(C(C)CC)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(C(C)C)C(=O)N)NC(=O)C6CCCN6C(=O)C7CCCN7C(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC8=CNC=N8)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@@H](NC1=O)C)CCC(=O)O)CCC(=O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@@H]6CCCN6C(=O)[C@@H]7CCCN7C(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC8=CNC=N8)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C145H219N39O39S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3228.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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